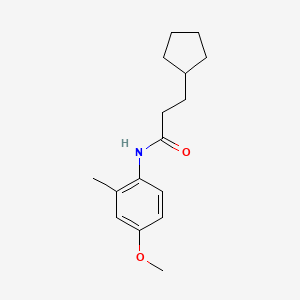
N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TBN-1, is a novel compound with potential applications in scientific research.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective dopamine D3 receptor antagonist, which means it binds to and blocks the activity of dopamine D3 receptors. This mechanism of action has been linked to its effects on addiction and reward pathways in the brain. N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of dopamine D3 receptors, the inhibition of the PI3K/Akt/mTOR pathway, and the inhibition of cancer cell growth. N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have potential as a treatment for drug addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its selectivity for dopamine D3 receptors, which allows researchers to study the specific effects of dopamine D3 receptor antagonism. However, N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the development of new compounds with similar structures and properties, the study of N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in animal models, and the investigation of its potential as a treatment for drug addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, as well as its potential applications in cancer research and drug discovery.
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel compound with potential applications in scientific research. Its selectivity for dopamine D3 receptors and its inhibition of the PI3K/Akt/mTOR pathway make it a promising tool for studying addiction, reward pathways, and cancer cell growth. However, further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potential as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been used to study the role of dopamine receptors in addiction and reward pathways. In cancer research, N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR pathway. N-(5-tert-butyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been used in drug discovery to develop new compounds with similar structures and properties.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)13-8-14(18-20-13)17-15(19)11-9-21-12-7-5-4-6-10(11)12/h8-9H,4-7H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJVOTJMVXNSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-bromo-N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B4722519.png)
![ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)


![1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4722541.png)
![1-(methylsulfonyl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-4-piperidinecarboxamide](/img/structure/B4722543.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B4722562.png)

![4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4722578.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4722590.png)
![4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4722594.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4722597.png)